2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methoxy-7-methyl-1,3-benzothiazole
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Overview
Description
2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methoxy-7-methyl-1,3-benzothiazole is a complex organic compound that features a combination of sulfonyl, phenyl, methoxy, methylbenzo, thiazol, and piperazinyl groups
Mechanism of Action
Sulfonyl Compounds
The sulfonyl group (R-SO2-R’) in “(4-(Ethylsulfonyl)phenyl)(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” is a common feature in many biologically active compounds . Sulfonyl compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor effects .
Thiazoles
The thiazole ring (a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms) is another key feature of this compound . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .
Piperazines
The piperazine moiety (a six-membered ring containing two nitrogen atoms) is often found in pharmaceuticals and illicit drugs. Piperazine derivatives have been reported to exhibit a wide range of pharmacological properties, including antifungal, antiprotozoal, and antidepressant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methoxy-7-methyl-1,3-benzothiazole typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions.
Attachment of the Methoxy and Methyl Groups: These groups are typically introduced through alkylation reactions.
Formation of the Sulfonyl Phenyl Group: The sulfonyl group is introduced through sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology and Medicine
Drug Development: Potential use as a pharmacophore in the design of new drugs, particularly for its antimicrobial and anti-inflammatory properties.
Biological Studies: Used in studies to understand the interaction of complex organic molecules with biological systems.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
- (4-(Methylsulfonyl)phenyl)(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
- (4-(Ethylsulfonyl)phenyl)(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperidin-1-yl)methanone
Uniqueness
The unique combination of functional groups in 2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methoxy-7-methyl-1,3-benzothiazole provides it with distinct chemical and biological properties
Properties
IUPAC Name |
(4-ethylsulfonylphenyl)-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S2/c1-4-31(27,28)17-8-6-16(7-9-17)21(26)24-11-13-25(14-12-24)22-23-19-18(29-3)10-5-15(2)20(19)30-22/h5-10H,4,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUURRLWAFGZNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC(=C4S3)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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